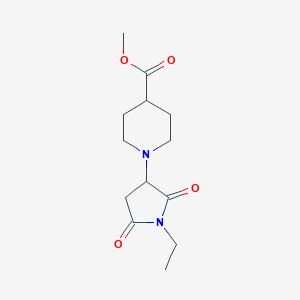
methyl 1-(1-ethyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxylate
Übersicht
Beschreibung
Methyl 1-(1-ethyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is often referred to as MEP or MDPV and belongs to a class of compounds known as synthetic cathinones.
Wirkmechanismus
MDPV acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in a range of effects, including euphoria, increased energy, and heightened alertness. The exact mechanism of action of MDPV is not fully understood and requires further investigation.
Biochemical and physiological effects:
MDPV has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and respiratory depression. Long-term use of MDPV has been linked to a range of adverse effects, including addiction, psychosis, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has several advantages for use in laboratory experiments. It is a potent and selective dopamine reuptake inhibitor, making it a useful tool for investigating the role of dopamine in various physiological processes. However, MDPV also has several limitations, including its potential for abuse and the potential for adverse effects in animal models.
Zukünftige Richtungen
There are several future directions for research on MDPV. One area of interest is the development of new synthetic cathinones with improved selectivity and safety profiles. Another area of interest is the investigation of the long-term effects of MDPV use on the brain and body. Additionally, the potential therapeutic applications of MDPV in the treatment of various neuropsychiatric disorders warrant further investigation.
Conclusion:
MDPV is a chemical compound with significant potential for use in scientific research. Its ability to selectively inhibit dopamine reuptake has led to its investigation as a potential treatment for various neuropsychiatric disorders. However, the potential for abuse and adverse effects associated with MDPV use underscores the importance of responsible use and further research to fully understand its effects.
Wissenschaftliche Forschungsanwendungen
MDPV has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter and can effectively block the reuptake of dopamine, leading to increased dopamine levels in the brain. This property has led to the investigation of MDPV as a potential treatment for conditions such as depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.
Eigenschaften
IUPAC Name |
methyl 1-(1-ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-3-15-11(16)8-10(12(15)17)14-6-4-9(5-7-14)13(18)19-2/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLBCJSZGABFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)N2CCC(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4226255.png)

![2-ethoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4226264.png)
![1-benzyl-3-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4226265.png)
![N-[4-(acetylamino)phenyl]-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4226270.png)
![N-{4-[5-(2-ethoxyphenyl)-1-(2-furoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B4226275.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4226289.png)
![N-(4-methylphenyl)-6-[4-(4-nitrophenyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B4226295.png)
![3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B4226303.png)
![2-cyano-3-[(2-methylphenyl)amino]-3-thioxopropanamide](/img/structure/B4226307.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-(4-morpholinyl)ethanamine hydrochloride](/img/structure/B4226318.png)

